

N-[3-(Trifluoromethyl)benzyl]ethylamine CAS number 14355-04-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-[3-(Trifluoromethyl)benzyl]ethylamine

Cat. No.: B177673

[Get Quote](#)

An In-Depth Technical Guide to **N-[3-(Trifluoromethyl)benzyl]ethylamine** (CAS Number: 14355-04-5)

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **N-[3-(Trifluoromethyl)benzyl]ethylamine**, a key chemical intermediate and a significant reference standard in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, physicochemical properties, analytical characterization, and safe handling procedures. The primary synthetic route via reductive amination is detailed with a step-by-step experimental protocol. Furthermore, this guide outlines validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for its quantification and identification, particularly in the context of its role as a process-related impurity in the manufacturing of Fenfluramine.

Introduction

N-[3-(Trifluoromethyl)benzyl]ethylamine, with the CAS registry number 14355-04-5, is a substituted benzylamine derivative. The presence of the trifluoromethyl group on the phenyl ring significantly influences its chemical and physical properties, making it a subject of interest

in medicinal chemistry and pharmaceutical analysis. Its primary significance lies in its classification as "Fenfluramine Impurity 5", a critical reference material for ensuring the quality and purity of the drug Fenfluramine.^[1] Fenfluramine, a serotonergic agent, has been repurposed for the treatment of seizures associated with specific epilepsy syndromes.^[2] The stringent control of impurities is a regulatory requirement, making a thorough understanding of this compound essential for quality control (QC) and in Abbreviated New Drug Applications (ANDA).^[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of **N-[3-(Trifluoromethyl)benzyl]ethylamine** is fundamental for its synthesis, purification, and analytical characterization.

Physicochemical Data

The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	14355-04-5	[1]
Molecular Formula	C ₁₀ H ₁₂ F ₃ N	[3]
Molecular Weight	203.2 g/mol	[3]
Boiling Point	184 - 185 °C	[4]
Density	0.981 g/cm ³ at 25 °C	[4]
Purity	≥97%	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of the molecule.

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of **N-[3-(Trifluoromethyl)benzyl]ethylamine** is characterized by

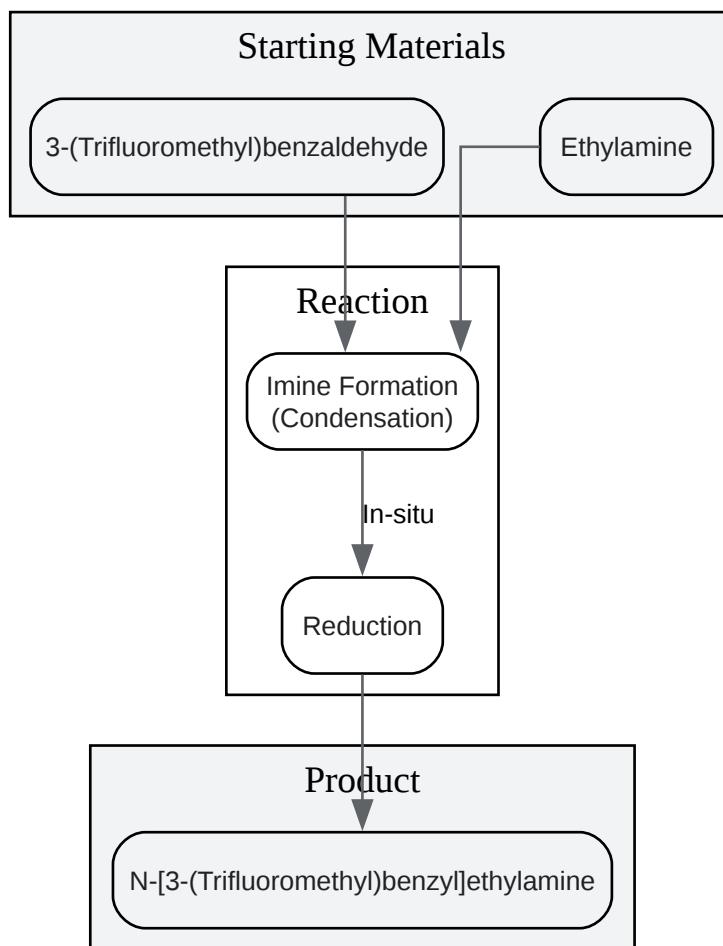
signals corresponding to the aromatic protons, the benzylic protons, and the ethyl group protons.^[3]

- Aromatic Protons (Ar-H): Multiple signals in the aromatic region (typically δ 7.4-7.6 ppm) corresponding to the four protons on the substituted benzene ring.
- Benzylic Protons (-CH₂-N): A singlet or a multiplet around δ 3.8 ppm, corresponding to the two protons of the methylene group attached to the nitrogen and the benzene ring.
- Ethyl Protons (-CH₂-CH₃): A quartet corresponding to the methylene protons of the ethyl group and a triplet for the methyl protons, typically found in the upfield region of the spectrum.

The IR spectrum of **N-[3-(Trifluoromethyl)benzyl]ethylamine** is expected to show characteristic absorption bands for the N-H, C-H, C=C (aromatic), and C-F bonds.

- N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
- C-H Stretch (aromatic and aliphatic): Multiple sharp peaks between 2850 and 3100 cm⁻¹.
- C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-F Stretch: Strong absorption bands in the range of 1000-1400 cm⁻¹, characteristic of the trifluoromethyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **N-[3-(Trifluoromethyl)benzyl]ethylamine**, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 203. The fragmentation pattern would likely involve the loss of an ethyl group or cleavage at the benzylic position.


Synthesis Methodology: Reductive Amination

The most direct and widely employed method for the synthesis of N-substituted benzylamines is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.

Reaction Principle

N-[3-(Trifluoromethyl)benzyl]ethylamine is synthesized by the reductive amination of 3-(trifluoromethyl)benzaldehyde with ethylamine. The reaction proceeds via the in-situ formation of an N-ethyl-1-(3-(trifluoromethyl)phenyl)methanimine intermediate, which is then reduced using a suitable reducing agent.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-[3-(Trifluoromethyl)benzyl]ethylamine**.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of **N-[3-(Trifluoromethyl)benzyl]ethylamine** via reductive amination, adapted from established procedures for similar compounds.

Materials:

- 3-(Trifluoromethyl)benzaldehyde
- Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2M in THF)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Dichloromethane or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Ice bath

Procedure:

- To a solution of 3-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol or ethanol, add ethylamine (1.1 equivalents) at room temperature with stirring.
- Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate.
- Cool the reaction mixture in an ice bath to 0-5 °C.
- Slowly add sodium triacetoxyborohydride or sodium borohydride (1.2-1.5 equivalents) in portions, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or GC-MS.
- Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous phase).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **N-[3-(Trifluoromethyl)benzyl]ethylamine** can be purified by vacuum distillation or column chromatography on silica gel.

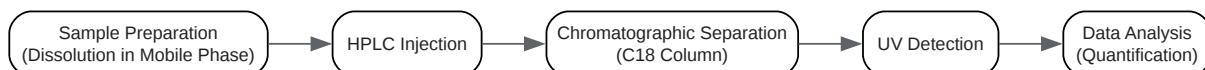
Mechanism of Reaction

The reductive amination proceeds in two main steps:

- Imine Formation: The nitrogen of the ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde. This is followed by the elimination of a water molecule to form the corresponding imine.
- Reduction: The imine is then reduced by the hydride-donating reagent (e.g., $\text{NaBH}(\text{OAc})_3$ or NaBH_4) to yield the final secondary amine product.

Analytical Characterization and Quality Control

As a pharmaceutical reference standard, the purity and identity of **N-[3-(Trifluoromethyl)benzyl]ethylamine** must be rigorously controlled. HPLC and GC-MS are the primary analytical techniques employed for this purpose.[\[1\]](#)


High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of **N-[3-(Trifluoromethyl)benzyl]ethylamine** and other related impurities in Fenfluramine.^[1]

Typical HPLC Parameters:

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Injection Volume	10-20 μ L

Analytical Workflow:

[Click to download full resolution via product page](#)

Caption: HPLC analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.^[6]

Typical GC-MS Parameters:

Parameter	Condition
Column	Capillary column with a non-polar stationary phase (e.g., HP-5MS)
Carrier Gas	Helium
Temperature Program	Initial temperature of 70°C, hold for 2 min, then ramp at 10°C/min to 280°C
Injection Mode	Split/Splitless
MS Detector	Electron Ionization (EI) at 70 eV, scanning a suitable mass range

Applications in Drug Development and Research

The primary application of **N-[3-(Trifluoromethyl)benzyl]ethylamine** is as a certified reference material (CRM) for the quality control of Fenfluramine.^[1] Its presence as a process-related impurity necessitates its accurate quantification to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity standard, this compound can also serve as a valuable building block in medicinal chemistry for the synthesis of novel bioactive molecules. The trifluoromethylbenzylamine scaffold is present in a variety of pharmacologically active compounds.

Safety, Handling, and Storage

N-[3-(Trifluoromethyl)benzyl]ethylamine is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.^[4] It is also harmful to aquatic life.^[4]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

- Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Handling:

- Avoid contact with skin, eyes, and clothing.
- Do not breathe vapors or mists.
- Keep away from heat, sparks, and open flames.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Store locked up.[\[4\]](#)

References

[2] Veeprho. Fenfluramine Impurities and Related Compound. [\[Link\]](#)

[6] Lin, H. R., et al. (2004). [Determination of fenfluramine, diethylpropion and mazindol in slimming foods by gas chromatography-mass spectrometry]. Yao Xue Xue Bao, 39(1), 55-58. [\[Link\]](#)

[7] Palmer, R. B., et al. (2000). Simultaneous determination of fenfluramine and phentermine in urine using gas chromatography mass spectrometry with pentafluoropropionic anhydride derivatization. Therapeutic Drug Monitoring, 22(4), 418-422. [\[Link\]](#)

[8] PubChem. 3-(Trifluoromethyl)benzylamine. [\[Link\]](#)

[9] European Medicines Agency. (2020). Assessment report: Finteppla. [\[Link\]](#)

[10] PubChem. Fenfluramine. [\[Link\]](#)

[11] Google Patents. US6476268B1 - Preparation of N-benzylamines.

[12] U.S. Food and Drug Administration. (2020). 212102Orig1s000. [\[Link\]](#)

[13] NIST WebBook. Benzamide, N-ethyl-N-(3-methylphenyl)-3-trifluoromethyl-. [\[Link\]](#)

[14] ResearchGate. HPLC of (\pm)-fenfluramine and phentermine in plasma after derivatization with dansyl chloride. [\[Link\]](#)

[15] ResearchGate. [Determination of fenfluramine in corpse using GC/NPD and GC/MS]. [\[Link\]](#)

[5] Xidian Reagent. **N-[3-(Trifluoromethyl)benzyl]ethylamine**. [\[Link\]](#)

[16] PubChem. 3,5-Bis(trifluoromethyl)benzylamine. [\[Link\]](#)

[17] Doc Brown's Chemistry. Infrared spectrum of ethylamine. [\[Link\]](#)

[18] Pearson+. Show how to synthesize the following amines from the indicated st... [\[Link\]](#)

[19] National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [\[Link\]](#)

[20] Doc Brown's Chemistry. mass spectrum of N-methylethanamine. [\[Link\]](#)

[21] PubChem. 4-(Trifluoromethyl)benzylamine. [\[Link\]](#)

[22] SpectraBase. N-(3-Trifluoromethylbenzyl)-4-methylbenzylamine - Optional[Vapor Phase IR] - Spectrum. [\[Link\]](#)

[23] PubChem. 3-(Trifluoromethoxy)benzylamine. [\[Link\]](#)

[24] National Center for Biotechnology Information. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. [\[Link\]](#)

[25] Doc Brown's Chemistry. mass spectrum of N-methylethanamine. [\[Link\]](#)

[26] NIST WebBook. Benzylamine. [\[Link\]](#)

[27] Semantic Scholar. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution.. [\[Link\]](#)

[28] International Journal of Recent Scientific Research. A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE

INJECTION. [\[Link\]](#)

[29] NIST WebBook. Benzenamine, N-ethyl-3-methyl-. [\[Link\]](#)

[30] European Pharmaceutical Review. HPLC determination of common cold formulations. [\[Link\]](#)

[31] PubChemLite. Indene-3-ethylamine, n,n-diethyl-2-(p-trifluoromethyl)benzyl-, oxalate (1:1). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. calpaclab.com [calpaclab.com]
- 4. [Determination of fenfluramine, diethylpropion and mazindol in slimming foods by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[3-(Trifluoromethyl)benzyl]ethylamine - 配体 - 西典实验 [seedior.com]
- 6. Study on detection of drugs in slimming health foods using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of fenfluramine and phentermine in urine using gas chromatography mass spectrometry with pentafluoropropionic anhydride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Benzamide, N-ethyl-N-(3-methylphenyl)-3-trifluoromethyl- [webbook.nist.gov]
- 14. N-[3-(Trifluoromethyl)benzyl]ethylamine(14355-04-5) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-(三氟甲基)苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 19. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 20. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. 3-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 145264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. Benzylamine [webbook.nist.gov]
- 27. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. | Semantic Scholar [semanticscholar.org]
- 28. recentscientific.com [recentscientific.com]
- 29. Benzenamine, N-ethyl-3-methyl- [webbook.nist.gov]
- 30. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 31. PubChemLite - Indene-3-ethylamine, n,n-diethyl-2-(p-trifluoromethyl)benzyl-, oxalate (1:1) (C23H26F3N) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [N-[3-(Trifluoromethyl)benzyl]ethylamine CAS number 14355-04-5]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b177673#n-3-trifluoromethyl-benzyl-ethylamine-cas-number-14355-04-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com